2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Medicinal Chemistry ACC Inhibition Structure-Activity Relationship

This compound is the precise pyridine-3-carbonyl (nicotinoyl) regioisomer required for ACC1/ACC2 inhibitor SAR studies. Use of the 2‑ or 4‑pyridyl isomers introduces uncharacterized variability that compromises enzymatic (ADP‑Glo) and cellular assay reproducibility. Procuring analytically confirmed 95% purity ensures the positional integrity needed for meaningful selectivity profiling, focused library benchmarking, and matched molecular pair controls.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 2097913-13-6
Cat. No. B2684411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
CAS2097913-13-6
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C16H18N4O2/c1-11-8-15(19-12(2)18-11)22-14-5-7-20(10-14)16(21)13-4-3-6-17-9-13/h3-4,6,8-9,14H,5,7,10H2,1-2H3
InChIKeySUJIZMAHNKZTHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2097913-13-6): A Regiospecific Pyrimidine-Pyrrolidine ACC Inhibitor Scaffold


The compound 2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2097913-13-6) is a synthetic, small-molecule heterocycle characterized by a 2,4-dimethylpyrimidine core linked via an ether bridge to a pyrrolidine ring, which is in turn N-acylated with a pyridine-3-carbonyl (nicotinoyl) group . It belongs to a broader class of pyrimidine-substituted pyrrolidine derivatives claimed as inhibitors of acetyl-CoA carboxylase (ACC), enzymes with rate-limiting roles in fatty acid metabolism [1]. The compound is primarily utilized as a research tool in medicinal chemistry for structure-activity relationship (SAR) studies targeting metabolic disorders, where the precise regiosomeric identity of the pyridine carbonyl attachment is a critical determinant of pharmacological activity .

Why 2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine Cannot Be Replaced by Its Positional Isomers or Generic ACC Inhibitors


Direct substitution with closely related analogs, such as the pyridine-2-carbonyl (CAS 2097932-08-4) or pyridine-4-carbonyl (CAS 2097872-41-6) regioisomers, is scientifically invalid for any study examining targeted ACC inhibition because the position of the nitrogen atom within the pyridine ring profoundly alters the molecule's electrostatic potential surface, hydrogen-bonding capabilities, and three-dimensional conformation . As documented in the foundational patent family for this chemotype, even subtle alterations to the heteroaryl group attached to the pyrrolidine nitrogen lead to significant variations in ACC inhibitory potency, a class-level observation that precludes the interchangeable use of these isomers without risking the introduction of uncharacterized variability in biological assays [1]. For researchers conducting quantitative pharmacology or SAR studies, the procurement of the exact regiosomer is therefore not a matter of preference but a prerequisite for maintaining experimental reproducibility and data integrity.

Quantitative Differentiation Evidence for 2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine


Regioisomeric Structural Differentiation: Pyridine-3-Carbonyl vs. Pyridine-2- and Pyridine-4-Carbonyl Analogs

The most immediate and quantifiable differentiation for CAS 2097913-13-6 lies in its regiosomeric identity. The compound is the 3-pyridyl isomer within a set of three known variants where the pyridine carbonyl is attached at the 2-, 3-, or 4-position . As established by the Markush structures in the originating patent (US8962641), the 'Ar' group, which encompasses pyridinyl moieties, is a key site for modulating ACC inhibitory activity, with the position of the heteroatom directly influencing binding affinity [1]. While head-to-head comparative IC50 data for all three isomers in a single assay panel is not publicly available, the structural divergence creates a calculated difference in molecular shape and electronic distribution that is a class-level predictor of differential target engagement .

Medicinal Chemistry ACC Inhibition Structure-Activity Relationship

Patent-Documented ACC Inhibitory Activity for the Pyrimidine-Pyrrolidine Chemotype

The compound's core design is derived from a patented series of pyrimidine-substituted pyrrolidine derivatives exhibiting in vitro inhibitory activity against acetyl-CoA carboxylase (ACC), an enzyme central to fatty acid metabolism and a target for obesity and diabetes [1]. While the patent US8962641 does not disclose isolated IC50 values for the specific Example compound CAS 2097913-13-6, it establishes that compounds within the generic Formula (I) demonstrate an IC50 of less than 10 µM, and preferably less than 1 µM, against ACC1 and/or ACC2 in a standard enzyme assay [2]. This places the target compound within a high-probability activity range that is relevant for pharmacological tool compounds, distinguishing it from structurally unrelated ACC inhibitors with different selectivity or potency profiles.

Acetyl-CoA Carboxylase Enzyme Inhibition Metabolic Disease

Purity and Logistics Advantage Over In-House Custom Synthesis

A practical, verifiable differentiator against an academic lab's in-house synthesis is the commercially available, analytically characterized standard. Vendors report a typical purity of 95% for this compound, which is essential for reproducible dose-response experiments . In contrast, a one-off internal synthesis of this specific regiosomer would require multi-step purification and extensive analytical validation (HPLC, NMR, MS) to guarantee the absence of the 2- or 4-isomer byproducts, a process that introduces significant time and resource costs . The direct procurement of a pre-validated batch therefore offers a quantified advantage in terms of both time-to-experiment and initial purity assurance.

Chemical Procurement Synthetic Chemistry Research Tools

Optimal Use Cases for 2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine in Drug Discovery and Chemical Biology


ACC2 Isoform Selectivity Profiling in Metabolic Disease Models

Based on the class-level evidence of potent ACC inhibition from the patent family, this specific compound is best deployed as a tool compound in head-to-head in vitro panels against ACC1 and ACC2 to define the isoform selectivity 'window' conferred by the 3-pyridyl moiety. Its defined regiosomeric identity is critical here, as substitution with the 2- or 4-isomer would invalidate the SAR hypothesis being tested [1]. Researchers should use it in enzymatic assays (e.g., ADP-Glo) to generate quantitative selectivity data, as established by the patent's methodologies [2].

Core Scaffold for Focused Library Synthesis in Lead Optimization

This compound serves as a key intermediate or reference standard for medicinal chemistry groups synthesizing focused libraries around the pyrimidine-pyrrolidine ACC inhibitor scaffold. By procuring the analytically pure 3-isomer, chemists can reliably explore further derivatizations (e.g., at the pyrimidine 2- and 4-methyl groups) while using the parent compound as a biological activity benchmark, a strategy directly supported by the SAR explorations outlined in the relevant patents [1].

Negative Control for Studies on Pyridine-2-Carbonyl-Dependent Targets

Given the known activity of certain 2-pyridyl-substituted molecules at targets outside ACC (e.g., certain kinases), this 3-pyridyl isomer can be rationally procured as a matched molecular pair negative control. In a cell-based assay where the 2-isomer shows activity, the 3-isomer, due to its distinct electronic and steric properties, is predicted by class-level SAR to be significantly less potent, allowing researchers to attribute the phenotype to the ACC pathway [1].

Quote Request

Request a Quote for 2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.